molecular formula C13H20N4O5S B11670898 2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester

2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester

Cat. No.: B11670898
M. Wt: 344.39 g/mol
InChI Key: KQVIFQDYXITVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester is a complex organic compound that belongs to the class of α-amino acid esters. This compound is characterized by its unique structure, which includes a triazine ring, an ethoxy group, and a butyl ester moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester involves multiple steps. One common method includes the reaction of 2-ethoxy-2-oxoethyl thiol with a triazine derivative under controlled conditions. The reaction typically requires a solvent such as benzene and a catalyst like sodium foil. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions may result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2H-1,2,4-triazin-6-yl]amino]acetic acid butyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N4O5S

Molecular Weight

344.39 g/mol

IUPAC Name

butyl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate

InChI

InChI=1S/C13H20N4O5S/c1-3-5-6-22-9(18)7-14-11-12(20)15-13(17-16-11)23-8-10(19)21-4-2/h3-8H2,1-2H3,(H,14,16)(H,15,17,20)

InChI Key

KQVIFQDYXITVCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC1=NN=C(NC1=O)SCC(=O)OCC

Origin of Product

United States

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